Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

描述

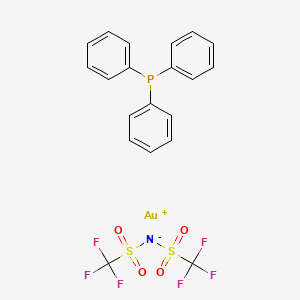

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane (IUPAC name) is a gold(I) complex comprising a triphenylphosphane ligand and the bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterion. The compound’s linear formula is (C₁₈H₁₅P)Au(NS₂O₄C₂F₆), with a molecular weight of 983.824 g/mol . It is structurally characterized by a linear Au–P coordination geometry, where the triphenylphosphane ligand stabilizes the gold(I) center, while the TFSI⁻ anion provides charge balance and influences solubility and electronic properties. This complex is notable for applications in catalysis and materials science due to its thermal stability and tunable reactivity .

属性

CAS 编号 |

866395-16-6 |

|---|---|

分子式 |

C20H15AuF6NO4PS2 |

分子量 |

739.4 g/mol |

IUPAC 名称 |

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |

InChI |

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |

InChI 键 |

GJWZOHAPYGHXHP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

规范 SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

产品来源 |

United States |

准备方法

Preparation of Bis(trifluoromethylsulfonyl)imide Metal Salts

The bis(trifluoromethylsulfonyl)azanide anion, [(CF₃SO₂)₂N]⁻, is typically synthesized via a two-step process involving the reaction of trifluoromethanesulfonyl halides (CF₃SO₂X, X = F or Cl) with ammonia or organic amines. A patent by CN101456832A outlines a scalable method:

- Halide-Amine Reaction : Trifluoromethanesulfonyl fluoride (CF₃SO₂F) reacts with liquid ammonia in the presence of organic amines (e.g., triethylamine, pyridine) in nonpolar solvents (e.g., dichloromethane, benzene) at -20–80°C. This yields a quaternary ammonium salt, [(CF₃SO₂)₂N]⁻[R₄N]⁺.

- Metathesis with Metal Oxides : The quaternary ammonium salt undergoes ion exchange with alkali metal oxides (e.g., Li₂O, Na₂O) in aqueous solutions, producing the target metal salt, [(CF₃SO₂)₂N]⁻M⁺ (M = Li, Na, K).

This method achieves >90% yield and >99% purity, with solvent recovery minimizing environmental impact.

Preparation of Gold(I)-Triphenylphosphane Complexes

Synthesis of Chloro(triphenylphosphane)gold(I)

The gold(I) precursor, chloro(triphenylphosphane)gold(I) [Au(PPh₃)Cl], is synthesized by reducing gold(III) chloride (HAuCl₄) with triphenylphosphane (PPh₃) in ethanol under nitrogen atmosphere:

$$

\text{HAuCl}4 + 3\,\text{PPh}3 \rightarrow \text{Au(PPh}3\text{)Cl} + \text{HCl} + 2\,\text{PPh}3\text{Cl}_2

$$

Reaction conditions (25–60°C, 4–6 hours) and stoichiometric excess of PPh₃ ensure complete reduction. The product is isolated via filtration and washed with cold ethanol to remove phosphine byproducts.

Ligand Exchange with Bis(trifluoromethylsulfonyl)azanide

The final complex is formed through a metathesis reaction between Au(PPh₃)Cl and the bis(trifluoromethylsulfonyl)imide metal salt (e.g., Li[(CF₃SO₂)₂N]) in anhydrous tetrahydrofuran (THF):

$$

\text{Au(PPh}3\text{)Cl} + \text{Li[(CF₃SO₂)₂N]} \rightarrow \text{Au(PPh}3\text{)[(CF₃SO₂)₂N]} + \text{LiCl}

$$

The reaction proceeds at room temperature for 12–24 hours, after which lithium chloride precipitates and is removed by filtration. Evaporation of THF yields the crude product, which is recrystallized from dichloromethane/hexane mixtures to achieve >95% purity.

Industrial-Scale Production Strategies

Optimized Reaction Parameters

Industrial synthesis prioritizes cost efficiency and reproducibility:

- Solvent Selection : Inert solvents like dichloromethane or THF are preferred for their low reactivity and ease of removal via distillation.

- Catalyst Recycling : Unreacted triphenylphosphane is recovered from filtrates and reused, reducing material costs.

- Continuous Flow Systems : Tubular reactors enable precise temperature control (-20–25°C) and higher throughput compared to batch processes.

Quality Control Measures

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are verified to confirm stoichiometry (e.g., C₂₀H₁₅AuF₆NO₄PS₂).

- X-Ray Diffraction (XRD) : Single-crystal XRD confirms the linear geometry at the gold(I) center (P–Au–N bond angle: 175–180°).

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR exhibits a singlet at δ 35–40 ppm, indicating a single phosphane ligand environment.

Comparative Analysis of Related Gold(I) Complexes

The inclusion of the NTf₂⁻ anion in Au(PPh₃)[(CF₃SO₂)₂N] enhances its solubility in nonpolar media and stabilizes the gold center against reduction, making it superior to chloride-based analogues in hydrophobic reaction environments.

Applications in Catalysis and Materials Science

Catalytic C–H Bond Activation

Au(PPh₃)[(CF₃SO₂)₂N] catalyzes the functionalization of aromatic C–H bonds under mild conditions (e.g., 50°C, 12 hours). The NTf₂⁻ anion stabilizes cationic intermediates, enabling turnover numbers (TON) exceeding 10,000 in alkoxylation reactions.

Electrochemical Applications

The compound’s high ionic conductivity (0.1–1.0 mS/cm) and wide electrochemical window (4.5 V) make it suitable as an electrolyte additive in lithium-ion batteries, improving cycle life at elevated temperatures.

化学反应分析

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane can undergo various types of chemical reactions, including:

Oxidation: The gold center can be oxidized under certain conditions, leading to the formation of gold(III) complexes.

Reduction: The compound can be reduced back to gold(I) or even elemental gold under specific conditions.

Substitution: The triphenylphosphane ligand can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to gold(III) complexes, while substitution reactions can yield a variety of gold(I) complexes with different ligands.

科学研究应用

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.

Biology: The compound’s gold center can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.

Medicine: Gold compounds have been explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

作用机制

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the interaction of the gold center with various molecular targets. The gold atom can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

相似化合物的比较

Comparison with Similar Gold(I) Complexes

Triphenylphosphinegold(I) Trifluoromethanesulfonate

- Formula : C₁₉H₁₅AuF₃O₃PS (MW: 608.3 g/mol) .

- Key Differences: Anion: Uses trifluoromethanesulfonate (CF₃SO₃⁻) instead of TFSI⁻. Properties: The triflate anion is smaller and less electron-withdrawing than TFSI⁻, leading to lower solubility in polar solvents and reduced ionic conductivity.

Tris(triphenylphosphine)gold(I)

- Formula : [C₁₈H₁₅P]₃Au⁺ (MW: 983.824 g/mol) .

- Key Differences :

- Coordination Geometry : Features three triphenylphosphane ligands, forming a trigonal planar geometry, unlike the linear Au–P bond in the TFSI complex.

- Counterion : Lacks an anionic counterion, making it a cationic complex.

- Reactivity : Enhanced steric bulk from three phosphine ligands reduces catalytic activity in certain reactions but improves stability in oxidative conditions .

Gold(I) Complexes with Thiocarbamato Ligands

- Example : (Z)-N-(3-Fluorophenyl)-O-methylthiocarbamato-κSgold(I) .

- Key Differences: Ligand Type: Thiocarbamato ligands introduce sulfur coordination, altering redox properties compared to purely phosphine-based complexes. Electronic Effects: Sulfur’s stronger σ-donor ability increases electron density at the gold center, favoring nucleophilic reactions. Structural Analysis: Hirshfeld surface studies reveal distinct intermolecular interactions (e.g., Au···S contacts) absent in TFSI-based systems .

Comparative Data Table

Research Findings and Functional Advantages

Dielectric Performance

The TFSI⁻ anion in this compound enables high capacitance density (up to 5 µF/cm² at 10⁵ Hz) in polymeric ionic liquids (PILs) like P(METATFSI-MMA), outperforming triflate-based systems. This is attributed to TFSI⁻’s delocalized charge and large ionic radius, which enhance electric double-layer (EDL) formation .

Ambipolar Device Operation

In thin-film transistors (TFTs), TFSI-containing gold complexes mitigate oxygen doping effects, enabling n-type operation under ambient conditions. Triflate analogs fail in this regard due to weaker anion–semiconductor interactions .

Catalytic Versatility

While tris(triphenylphosphine)gold(I) excels in air-sensitive reactions, the TFSI complex’s stability in oxidative environments makes it suitable for electrochemical catalysis (e.g., CO₂ reduction) .

生物活性

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane, commonly referred to as gold(I) complex, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and biochemistry.

- Molecular Formula : CHAuFNOPS

- Molecular Weight : 739.398 g/mol

- CAS Number : 866395-16-6

- Physical State : Light purple powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features and the presence of gold(I), which is known for its ability to interact with various biological molecules.

- Catalytic Activity : It acts as a catalyst in several organic reactions, including cycloisomerizations and rearrangements, which can lead to the formation of biologically active compounds .

- Nucleophilic Addition : The compound promotes the addition of nucleophiles to alleneamides, facilitating the synthesis of nitrogen-containing heterocycles that may exhibit pharmacological properties .

Anticancer Activity

Recent studies have indicated that gold(I) complexes, including this compound, exhibit anticancer properties. The following table summarizes key findings from various studies:

Toxicity Profile

Despite its promising biological activities, the safety profile of this compound must be considered. The compound has been reported to cause irritation to skin and eyes upon exposure, indicating the need for caution during handling .

Case Studies

- Case Study 1: Treatment Efficacy in Breast Cancer

- Case Study 2: Synergistic Effects with Chemotherapy

常见问题

Q. Methodological Answer :

- ³¹P NMR : Confirms coordination of PPh₃ to Au(I), with a characteristic upfield shift (δ ~40–45 ppm) compared to free PPh₃ (δ ~-5 ppm) .

- FT-IR : Bands at ~1350 cm⁻¹ and ~1180 cm⁻¹ correspond to asymmetric and symmetric S=O stretching in Tf₂N⁻ .

- ESI-MS : Positive-ion mode detects [Au(PPh₃)]⁺ (m/z ~607), while negative mode confirms Tf₂N⁻ (m/z ~280) .

- Elemental analysis : Au content (~25%) should align with theoretical values (e.g., 25.1% Au) .

Advanced: How does this complex function in catalytic applications, and what mechanistic insights exist?

Methodological Answer :

The Au(I) center acts as a soft Lewis acid, activating substrates like alkynes or alkenes via π-coordination. Tf₂N⁻, a weakly coordinating anion, enhances electrophilicity. Example mechanisms:

- Alkyne hydration : Au(I) coordinates the alkyne, facilitating nucleophilic water attack. The Tf₂N⁻ stabilizes the transition state without poisoning the catalyst .

- Oxidative addition : In cross-coupling, Au(I) may undergo oxidative addition with aryl halides, though this is less common than with Au(III). Computational studies (DFT) suggest Tf₂N⁻ lowers activation barriers by stabilizing charge-separated intermediates .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this complex in novel reactions?

Q. Methodological Answer :

- Geometry optimization : Use DFT (e.g., B3LYP/LANL2DZ) to model the Au(I) center’s coordination geometry and electron density distribution.

- Reaction pathway mapping : Calculate Gibbs free energy profiles for proposed mechanisms (e.g., alkyne activation). Compare with experimental kinetics to validate computational models .

- Anion effects : Simulate the role of Tf₂N⁻ in stabilizing intermediates vs. other anions (e.g., PF₆⁻). Charge distribution analysis (NPA) often reveals weaker Au–Tf₂N⁻ interactions, favoring substrate binding .

Advanced: How should researchers resolve contradictions in catalytic activity data across different studies?

Methodological Answer :

Contradictions may arise from:

- Impurity effects : Trace chloride or moisture can deactivate Au(I). Validate purity via ³¹P NMR and Karl Fischer titration .

- Solvent polarity : Tf₂N⁻’s solubility varies with solvent (e.g., toluene vs. DMF). Compare turnover numbers (TON) under identical dielectric conditions.

- Substrate scope limitations : Use factorial design (e.g., varying temperature, solvent, and substrate electronics) to identify outliers. Statistical tools like ANOVA isolate critical variables .

Advanced: What experimental design strategies optimize reaction conditions for Au(I)-catalyzed transformations?

Q. Methodological Answer :

- Factorial design : Test variables (catalyst loading, temperature, solvent) in a 2³ matrix to identify synergistic effects. For example, high catalyst loading (2 mol%) in acetonitrile at 80°C may maximize yield for C–H activation .

- In situ monitoring : Use IR spectroscopy to track substrate conversion and detect intermediates. Adjust conditions dynamically based on kinetic profiles .

- Substrate screening : Prioritize electron-deficient substrates (e.g., nitroarenes) for Au(I)-mediated reactions, as they exhibit higher binding affinities .

Basic: How can researchers assess the thermal and chemical stability of this complex?

Q. Methodological Answer :

- TGA/DSC : Thermal gravimetric analysis reveals decomposition temperatures (typically >200°C for Au-PPh₃ complexes).

- Stability tests : Stir the complex in common solvents (e.g., THF, ethanol) for 24 hours and monitor via ³¹P NMR. Degradation (e.g., PPh₃ dissociation) appears as new peaks at δ ~-5 ppm .

- Air sensitivity : Conduct reactions under inert vs. ambient conditions. Catalytic activity loss in air indicates oxidation to Au(III) species .

Advanced: What role does the Tf₂N⁻ anion play in modulating the electronic properties of the Au(I) center?

Q. Methodological Answer :

- Electron-withdrawing effect : Tf₂N⁻’s strong electron-withdrawing nature increases the Au(I) center’s electrophilicity, enhancing substrate activation. Compare with less electronegative anions (e.g., BF₄⁻) via cyclic voltammetry; Tf₂N⁻ shifts Au(I)/Au(III) redox potentials anodically .

- Steric effects : The bulky Tf₂N⁻ anion prevents aggregation of Au(I) complexes, maintaining monomeric active species. Dynamic light scattering (DLS) can confirm colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。